6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one
Description
6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a dihydropyridazinone core with a sulfonylated tetrahydroisoquinoline moiety, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4,5-dimethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H21N3O3S/c1-14-11-18(19-7-8-21(25)23-22-19)12-20(15(14)2)28(26,27)24-10-9-16-5-3-4-6-17(16)13-24/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25) |
InChI Key |
VBCBTLRTMQZCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C4=NNC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline sulfonyl derivative, followed by its coupling with a dihydropyridazinone precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently. The choice of solvents, catalysts, and reaction conditions is critical to achieving a cost-effective and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions
6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific pathways involved depend on the biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE: shares similarities with other sulfonylated tetrahydroisoquinoline derivatives and dihydropyridazinone compounds.
4-Hydroxy-2-quinolones: These compounds also feature a fused ring system and have been studied for their biological activities.
4,4’-Dimethylbiphenyl: This compound has a similar aromatic structure but lacks the sulfonyl and dihydropyridazinone groups.
Uniqueness
The uniqueness of 6-[3,4-DIMETHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)PHENYL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of a sulfonylated tetrahydroisoquinoline moiety with a dihydropyridazinone core. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
